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molecular formula C11H22N2O2 B8318351 3-(4-Hydroxybutyl)-2,2,5,5-tetramethylimidazolidin-4-one

3-(4-Hydroxybutyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No. B8318351
M. Wt: 214.30 g/mol
InChI Key: MVYHROSVFJKFTR-UHFFFAOYSA-N
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Patent
US09248117B2

Procedure details

3-(4-(benzyloxy)butyl)-2,2,5,5-tetramethylimidazolidin-4-one (3.40 g, 11.2 mmol), was dissolved in ethanol (100 ml), and palladium (10% on carbon, 410 mg, 0.4 mmol) was added to the solution. The flask was purged several times with nitrogen, and then several times with hydrogen. The reaction was stirred at room temperature for 18 hours under hydrogen. The mixture was filtered and purified by silica gel column chromatography (0 to 20% methanol in dichloromethane) to give 628 mg (26%) the title compound. 1H NMR (400 MHz, D2O) δ 3.72 (t, 6.0 Hz, 2H), 3.49 (s, 1H), 3.28-3.20 (m, 2H), 1.76-1.66 (m, 4H), 1.64-1.56 (m, 2H), 1.40 (s, 6H), 1.32 (s, 6H).
Name
3-(4-(benzyloxy)butyl)-2,2,5,5-tetramethylimidazolidin-4-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
catalyst
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[C:16]([CH3:20])([CH3:19])[NH:15][C:14]1([CH3:22])[CH3:21])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[C:16]([CH3:20])([CH3:19])[NH:15][C:14]1([CH3:22])[CH3:21]

Inputs

Step One
Name
3-(4-(benzyloxy)butyl)-2,2,5,5-tetramethylimidazolidin-4-one
Quantity
3.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCN1C(NC(C1=O)(C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
410 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged several times with nitrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (0 to 20% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCCCCN1C(NC(C1=O)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 628 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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